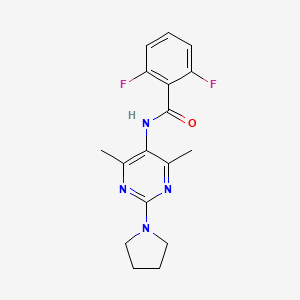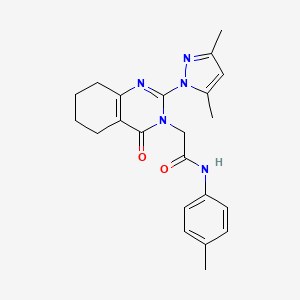
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as the study by Chkirate et al. (2019), revealed the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes demonstrated significant antioxidant activity, suggesting potential applications in developing antioxidant agents. The study involved the characterization of these complexes through various spectroscopic methods and highlighted their supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Catalytic Performance
Another study by Ebrahimipour et al. (2018) focused on the synthesis and structure elucidation of a novel mixed-ligand Cu(II) Schiff base complex. The complex exhibited catalytic activity for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating potential applications in catalysis and organic synthesis (Ebrahimipour et al., 2018).
Antitumor Activity
The study by Al-Suwaidan et al. (2016) on novel 3-benzyl-4(3H)quinazolinone analogues demonstrated broad spectrum antitumor activity. This suggests that structurally similar compounds, including our compound of interest, may also hold potential in antitumor research. The compounds were evaluated in vitro and showed to be potent against various cancer cell lines, indicating their relevance in cancer therapy (Al-Suwaidan et al., 2016).
Glycosylation and Disaccharides Synthesis
Qiu et al. (2022) explored a method for direct conversion of unprotected 2-acetamido sugars into their oxazolines, leading to the synthesis of 1,2-trans-glycosides and disaccharides. This study points to the importance of compounds with acetamide functionalities in facilitating novel synthetic pathways for carbohydrate chemistry (Qiu et al., 2022).
Antifungal and Antimicrobial Agents
Compounds with pyrazole and quinazolinone moieties have been investigated for their potential as antimicrobial and antifungal agents. For instance, El-Bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives exhibiting significant antifungal and antitumor activities. Such studies underscore the potential utility of our compound of interest in developing new antimicrobial and antifungal therapies (El-Bayouki et al., 2011).
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-14-8-10-17(11-9-14)23-20(28)13-26-21(29)18-6-4-5-7-19(18)24-22(26)27-16(3)12-15(2)25-27/h8-12H,4-7,13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHWVJDWQKWXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

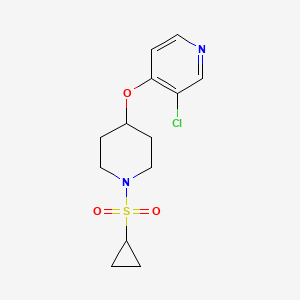
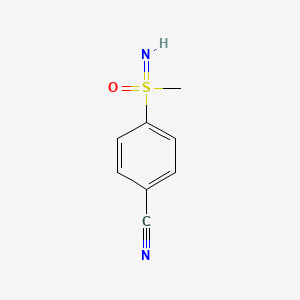

![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2876439.png)
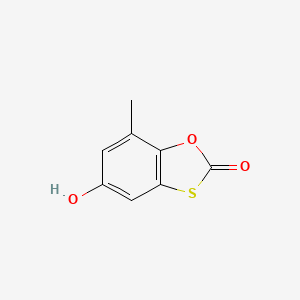
![2,7-Dihydroxyoctahydro-5h,10h-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione](/img/structure/B2876443.png)
![2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2876445.png)
![2-(2-Methoxyphenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2876447.png)
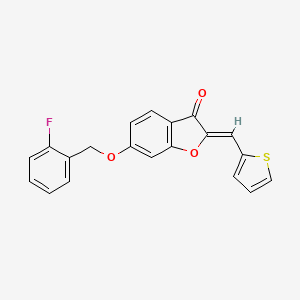
![N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-2-phenoxyacetamide](/img/structure/B2876449.png)
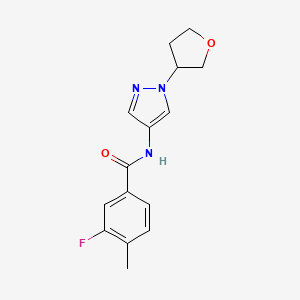
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2876451.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2876452.png)
